alpha-Man-teg-N3
Overview
Description
alpha-Man-teg-N3: is a compound that combines the enzymatic activity of alpha-mannosidase, the hydrophilic properties of the triethylene glycol (TEG) linker, and the reactivity of the azide group for selective bioconjugation through click chemistry . It is commonly employed in glycosylation studies, protein modification, labeling, and detection in glycobiology and biotechnology research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Man-teg-N3 involves the conjugation of alpha-D-mannopyranoside with a triethylene glycol linker and an azide group. The reaction typically requires mild conditions to preserve the integrity of the sugar moiety and the azide group .
Industrial Production Methods: : Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: : alpha-Man-teg-N3 primarily undergoes click chemistry reactions due to the presence of the azide group. These reactions include cycloaddition with alkynes to form triazoles .
Common Reagents and Conditions: : The click chemistry reactions involving this compound typically use copper(I) catalysts under mild conditions. The reactions are highly efficient and specific, leading to high yields of the desired products .
Major Products Formed: : The major products formed from the reactions of this compound are triazole-linked conjugates, which are used in various bioconjugation applications .
Scientific Research Applications
Chemistry: : In chemistry, alpha-Man-teg-N3 is used as a reagent for selective bioconjugation and labeling of biomolecules. Its high specificity and efficiency make it a valuable tool in synthetic chemistry .
Biology: : In biological research, this compound is employed in glycosylation studies and protein modification. It helps in the detection and analysis of glycoproteins and other glycoconjugates .
Medicine: : In medicine, this compound is used in the development of targeted drug delivery systems. It acts as a linker molecule, assisting in the attachment of specific drugs to targeting molecules, which is crucial for treating diseases like cancer.
Industry: : In the industrial sector, this compound is used in the production of bioconjugates and other specialized chemicals. Its applications extend to biotechnology and pharmaceutical manufacturing.
Mechanism of Action
Mechanism: : The mechanism of action of alpha-Man-teg-N3 involves the enzymatic activity of alpha-mannosidase, which facilitates the hydrolysis of mannose-containing substrates. The TEG linker provides hydrophilicity, enhancing the solubility and stability of the compound. The azide group enables selective bioconjugation through click chemistry, allowing for the efficient attachment of various biomolecules .
Molecular Targets and Pathways: : The primary molecular targets of this compound are glycoproteins and other glycoconjugates. The compound interacts with these targets through its mannose moiety, enabling specific binding and modification .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to alpha-Man-teg-N3 include alpha-GalNAc-TEG-N3 and other azide-containing click chemistry reagents .
Uniqueness: : The uniqueness of this compound lies in its combination of enzymatic activity, hydrophilicity, and reactivity. This makes it a versatile and efficient tool for various bioconjugation and labeling applications .
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O8/c13-15-14-1-2-20-3-4-21-5-6-22-12-11(19)10(18)9(17)8(7-16)23-12/h8-12,16-19H,1-7H2/t8-,9-,10+,11+,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZTEUICIJBPU-GCHJQGSQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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